9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
Starting materials: Pyridine derivatives.
Reaction conditions: Cyclization reactions under elevated temperatures with suitable catalysts.
Industrial Production Methods
Industrial production of this compound would necessitate large-scale chemical reactors capable of maintaining stringent reaction conditions, including temperature control and inert atmospheres to prevent unwanted side reactions. The use of continuous flow reactors could increase yield and purity while reducing production costs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Thieno[3,2-d]pyrimidin core
Starting materials: 2-aminothiophene, β-dicarbonyl compounds.
Reaction conditions: Condensation reactions, typically under acidic or basic catalysis.
Step 2: Methoxymethylation and Methylation
Reagents: Methoxymethyl chloride, methyl iodide.
Reaction conditions: Nucleophilic substitution reactions often conducted under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromic acid.
Major Products: Oxidized derivatives of the thieno[3,2-d]pyrimidin core.
Reduction
Reagents: Hydrogen gas with palladium on carbon (Pd/C).
Major Products: Reduced forms of the initial heterocyclic rings.
Substitution
Reagents: Halogenated compounds for nucleophilic substitution.
Major Products: Varied substituted analogs, depending on the reagent.
Scientific Research Applications
Chemistry
Catalysis: : Investigated as a potential catalyst in organic synthesis due to its unique structural features.
Biology
Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmaceuticals: : Examined for potential as an anti-inflammatory or anti-cancer agent due to its bioactive heterocyclic framework.
Industry
Materials Science: : Potential use in the development of novel materials, including polymers and coatings, due to its stable chemical structure.
Mechanism of Action
The compound interacts with various molecular targets, likely involving hydrogen bonding and van der Waals forces with proteins and enzymes. It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. Specific pathways affected would depend on the precise biological context and the enzyme targets.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is unique due to its fused ring system and substituent pattern. Similar compounds might include:
Thiophene-based compounds: : Known for their biological activity and applications in material science.
Pyrimidine derivatives: : Commonly explored for their pharmaceutical potential.
These comparisons highlight its distinctive properties and the reasons for its varied applications in research and industry.
Properties
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-8-6-9(7-21-2)11-12-13(23-16(11)17-8)15(20)19-14(18-12)10-4-3-5-22-10/h3-6,14,18H,7H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMSOCJYWHXTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=CS4)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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